2,4-Dichloropyridin-3-OL

Description

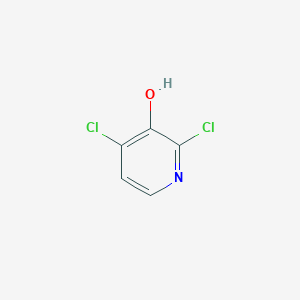

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOFHOTWOPWWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610590 | |

| Record name | 2,4-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405141-76-6 | |

| Record name | 2,4-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloropyridin-3-ol (CAS 405141-76-6): A Versatile Heterocyclic Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyridin-3-ol is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring two reactive chlorine atoms at positions 2 and 4, and a hydroxyl group at position 3, offers multiple points for molecular elaboration. This strategic arrangement of functional groups allows for the regioselective introduction of various substituents, enabling the synthesis of diverse compound libraries for screening and lead optimization. The pyridine core is a well-established privileged structure in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic routes, predicted reactivity, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 405141-76-6 | Supplier Data |

| Molecular Formula | C₅H₃Cl₂NO | Supplier Data |

| Molecular Weight | 163.99 g/mol | Supplier Data |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

| Purity | Commercially available with purities of 95+% | Supplier Data |

Spectroscopic Characterization (Predicted):

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not published, the expected shifts and patterns can be predicted based on the analysis of similarly substituted pyridines.[3][4][5][6]

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine atoms and the hydroxyl group will exhibit characteristic chemical shifts.[4][5][7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.99 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

This protocol is hypothetical and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane or chloroform, add a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its three functional groups: the two chlorine atoms and the hydroxyl group. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, while the hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group for further transformations.

Regioselectivity in Nucleophilic Aromatic Substitution:

In nucleophilic aromatic substitution reactions, the regioselectivity of attack on the 2,4-dichloropyridine scaffold is a key consideration. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position due to better stabilization of the Meisenheimer intermediate by the ring nitrogen.[12][13][14] However, the regioselectivity can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of substituents on the pyridine ring.[12][14]

Palladium-Catalyzed Cross-Coupling Reactions:

Both chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, amino, and alkynyl groups.[15][16][17][18] The differential reactivity of the C2 and C4 positions can potentially be exploited for selective mono-functionalization under carefully controlled conditions, often dictated by the choice of catalyst and ligands.[16]

Caption: Potential reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The pyridine ring is a common motif in many biologically active molecules, and the presence of two addressable chlorine atoms and a hydroxyl group allows for the creation of diverse chemical libraries for high-throughput screening.[1][19][20][21][22][23][24][25][26]

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors used in oncology.[19] The dichloropyridinol core can be functionalized to target the ATP-binding site of various kinases.

-

Central Nervous System (CNS) Agents: Pyridine derivatives have shown activity as modulators of CNS targets, such as receptors and ion channels.[19]

-

Anti-infective Agents: The pyridine ring is present in a number of antibacterial and antifungal agents. The diverse substitution patterns achievable from this compound could lead to the discovery of new anti-infective compounds.

The strategic functionalization of the this compound core can be used to fine-tune the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the manufacturer's SDS.

References

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

-

C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

-

C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]

-

Synthesis of 3-hydroxypyridines from bio-based furfural. ResearchGate. [Link]

-

C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. figshare. [Link]

- Method for preparing derivatives of 3-hydroxypyridine.

-

Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. PubMed. [Link]

-

How to synthesizer of 3-hydroxy pyridine? ResearchGate. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

-

New functionalised 3-hydroxypyridines. Durham E-Theses. [Link]

-

Synthesis and Applications of 3-Chloropyridine in Chemical Reactions and Industry. [Link]

-

2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]...

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Synthesis and Applications of 2,4-Dichloropyridine in Organic Chemistry Research. [Link]

-

FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]

-

Exploring 2,4-Dichloropyridine: Properties and Applications. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link]

-

Synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine. ResearchGate. [Link]

- Preparation of 3-hydroxypyridine.

-

2-Amino-3,5-dichloropyridine: A Versatile Building Block for Pharmaceutical Synthesis. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

4-Amino-3,5-dichloropyridine. PubMed Central. [Link]

-

Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. [Link]

-

Applications of 4-Amino-3,5-dichloropyridine in Chemical Synthesis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. chempanda.com [chempanda.com]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

- 24. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. innospk.com [innospk.com]

- 26. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms and a hydroxyl group, imparts specific electronic and steric properties that make it a valuable scaffold for the synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for ensuring safe handling and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and established scientific principles.

Chemical Identity and Molecular Structure

The foundational attributes of this compound are summarized in the table below, providing a snapshot of its chemical identity.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2,4-dichloro-3-hydroxypyridine | N/A |

| CAS Number | 405141-76-6 | [1] |

| Molecular Formula | C₅H₃Cl₂NO | [1] |

| Molecular Weight | 163.99 g/mol | N/A |

| Canonical SMILES | C1=C(C(=C(N=C1)Cl)O)Cl | N/A |

| InChI Key | Not available | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological environments. These parameters influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are all crucial considerations in drug development.

Physical State and Appearance

At room temperature, this compound is a solid. Its appearance can range from an off-white to a light brown crystalline powder.

Melting Point

Boiling Point

Due to its solid nature at room temperature and likely high melting point, the boiling point of this compound is expected to be significantly elevated. Experimental determination would likely require vacuum distillation to prevent decomposition at high temperatures.

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. Based on its structure, it is expected to exhibit limited solubility in water due to the presence of the hydrophobic dichlorinated pyridine ring. However, the hydroxyl group can participate in hydrogen bonding, which may impart some degree of aqueous solubility. It is anticipated to be more soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), and chlorinated solvents (e.g., dichloromethane, chloroform).

pKa

The acidity or basicity of a molecule, quantified by its pKa value, is crucial for understanding its ionization state at physiological pH, which in turn affects its absorption and distribution. The pyridine nitrogen in this compound is basic, while the hydroxyl group is acidic. The presence of two electron-withdrawing chlorine atoms on the pyridine ring is expected to decrease the basicity of the nitrogen atom (lower pKa of the conjugate acid) and increase the acidity of the hydroxyl group (lower pKa) compared to unsubstituted 3-hydroxypyridine. For context, the pKa of the conjugate acid of 3-hydroxypyridine is approximately 4.8.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the proton of the hydroxyl group. The chemical shifts and coupling patterns of the aromatic protons would provide valuable information about their positions on the ring. The hydroxyl proton signal may be broad and its chemical shift can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons would be influenced by the attached chlorine and hydroxyl groups, providing further confirmation of the compound's structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C=C and C=N stretching: Bands in the aromatic region (approximately 1400-1600 cm⁻¹) corresponding to the pyridine ring.

-

C-Cl stretching: Strong absorptions in the fingerprint region (typically below 800 cm⁻¹) indicative of the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (163.99 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks in a specific ratio.

Experimental Protocols

To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are essential.

Melting Point Determination

-

Sample Preparation: The solid sample is finely ground to ensure uniform heat distribution. A small amount is then packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated rapidly to approximately 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

NMR Sample Preparation

-

Dissolution: Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

-

Filtration: The resulting solution is filtered through a pipette containing a small cotton plug directly into a clean, dry NMR tube to remove any particulate matter.

-

Analysis: The NMR tube is capped, and the sample is vortexed to ensure homogeneity before being placed in the NMR spectrometer for analysis.

Safety and Handling

This compound is classified as an irritant.[4] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Development

The structural features of this compound make it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The chlorine atoms can be displaced by various nucleophiles, and the hydroxyl group can be derivatized, allowing for the generation of a library of compounds for biological screening. Its application has been noted in the development of various pharmaceutical agents.

Conclusion

This compound is a key heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its fundamental physicochemical properties, spectroscopic characteristics, and safe handling procedures. A comprehensive understanding of these parameters is essential for researchers and scientists to effectively utilize this compound in the design and development of novel chemical entities with therapeutic potential. Further experimental investigation is warranted to fully characterize its properties and expand its applications in drug discovery.

References

- AK Scientific, Inc. Safety Data Sheet: this compound. (Accessed: December 16, 2023).

- Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Eur. J. Pharm. Sci.2011, 44, 499-512.

- Sigma-Aldrich. This compound product page. (Accessed: December 16, 2023).

- Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Industry News. (Accessed: December 16, 2023).

- Sigma-Aldrich. 2-Chloro-3-hydroxypyridine product page. (Accessed: December 16, 2023).

- NIST Chemistry WebBook. 2,4-D. (Accessed: December 16, 2023).

- ChemicalBook. 2-Amino-4,6-dichloropyridine. (Accessed: December 16, 2023).

- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules. 2022, 27, 483.

- ChemicalBook. 3-Hydroxypyridine. (Accessed: December 16, 2023).

- PubChem. 2,4-Dichloropyridine-3-carbonitrile. (Accessed: December 16, 2023).

- Thermo Fisher Scientific. 2-Amino-3,5-dichloropyridine product page. (Accessed: December 16, 2023).

- Thermo Fisher Scientific. 4-Amino-3,5-dichloropyridine product page. (Accessed: December 16, 2023).

- Williams, R. pKa Data Compiled by R. Williams. (Accessed: December 16, 2023).

- 4-Amino-3,5-dichloropyridine.

- Jubilant Ingrevia Limited. Safety Data Sheet: 4-Amino-3,5-dichloropyridine. (Accessed: December 16, 2023).

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (Accessed: December 16, 2023).

- Sigma-Aldrich. 3-Amino-2-chloropyridin-4-ol product page. (Accessed: December 16, 2023).

- Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. J. Mol. Struct.2020, 1202, 127289.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. (Accessed: December 16, 2023).

- PubChem. (2,4-Dichlorophenoxy)Acetic Acid. (Accessed: December 16, 2023).

- 4-Amino-3,5-dichloropyridine.

- Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. J. Mol. Struct.2014, 1074, 45-54.

- Thermo Fisher Scientific. 4-Amino-3,5-dichloropyridine product page. (Accessed: December 16, 2023).

- Thermo Fisher Scientific. 2-Amino-3,5-dichloropyridine product page. (Accessed: December 16, 2023).

- Thermo Fisher Scientific. 4-Amino-3,5-dichloropyridine, 97%. (Accessed: December 16, 2023).

- PubChem. [[Amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)

Sources

- 1. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]

- 2. 4-Amino-3,5-dichloropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Amino-3,5-dichloropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2,4-Dichloropyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

2,4-Dichloropyridin-3-OL structural analysis

<An In-depth Technical Guide to the Structural Analysis of 2,4-Dichloropyridin-3-ol

This whitepaper provides a comprehensive technical guide for the structural analysis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices in a multi-technique analytical approach. We will explore the synergistic application of spectroscopic, chromatographic, and crystallographic methods, grounded in authoritative references, to achieve unambiguous structural elucidation and purity assessment. This guide is designed to serve as a practical and intellectually robust resource for scientists engaged in the characterization of complex organic molecules.

Introduction: The Analytical Imperative for this compound

This compound (also known as 2,4-dichloro-3-hydroxypyridine) is a substituted pyridine derivative whose structural scaffold is of significant interest in the synthesis of novel pharmaceutical agents and functional materials.[1] The precise arrangement of its chloro, hydroxyl, and pyridine ring functionalities dictates its reactivity, physicochemical properties, and, ultimately, its utility as a synthetic intermediate. Therefore, rigorous and unambiguous structural verification is not merely a procedural step but a foundational requirement for any research and development program utilizing this compound.

The potential for isomeric impurities, arising from various synthetic routes, presents a significant analytical challenge. Misidentification can lead to failed syntheses, misinterpreted biological data, and wasted resources. This guide champions an integrated analytical workflow, demonstrating how the convergence of multiple orthogonal techniques provides a self-validating system for structural confirmation and purity assessment.

Foundational Physicochemical & Purity Assessment

Before delving into complex structural techniques, a baseline characterization is essential. This includes determining fundamental physical properties and assessing sample purity, typically via chromatography.

Physicochemical Properties

A summary of the key physicochemical properties for a related compound, 2-Chloro-3-hydroxypyridine, is presented below as a reference point. These values are critical for sample handling, solvent selection, and interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO | [2] |

| Molecular Weight | 129.54 g/mol | [2] |

| Appearance | Yellow to brown crystals | [3] |

| Melting Point | 170-172 °C (lit.) | |

| Boiling Point | 280-281 °C (lit.) | [3] |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of organic compounds due to its high resolution and sensitivity.[4] For halogenated pyridines, a Reversed-Phase HPLC (RP-HPLC) method is typically most effective.

Causality Behind the Method:

-

Stationary Phase: A C18 column is chosen for its hydrophobicity, which effectively retains the aromatic pyridine ring, allowing for separation from more polar or non-polar impurities.[4]

-

Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier (like sulfuric or formic acid) is employed. The gradient ensures that impurities with a wide range of polarities are eluted and resolved.[5][6] The acid suppresses the ionization of the basic pyridine nitrogen, leading to sharper, more symmetrical peaks.

-

Detection: A Photo-Diode Array (PDA) detector is superior to a fixed-wavelength UV detector as it allows for the acquisition of UV spectra across all peaks. This "peak purity" analysis can help determine if a single chromatographic peak consists of co-eluting compounds.

Experimental Protocol: RP-HPLC for Purity Analysis

-

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[4]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase A: 0.1% Sulfuric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30 °C.

-

Detection: PDA detector, 210-400 nm.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Spectroscopic Elucidation: A Multi-Faceted Approach

Spectroscopy provides the most detailed information about the molecular structure, with each technique offering a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features: The pyridine ring has two remaining protons.

-

H-5 Proton: This proton is expected to be a doublet, coupled to H-6.

-

H-6 Proton: This proton is also a doublet, coupled to H-5.

-

OH Proton: A broad singlet, which may exchange with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.

Expected ¹³C NMR Spectral Features: Five distinct carbon signals are expected:

-

C-2, C-3, C-4: Three signals corresponding to the carbons bearing the chloro and hydroxyl substituents. Their chemical shifts will be significantly influenced by these electronegative groups.

-

C-5, C-6: Two signals for the carbons bearing protons. These can be definitively assigned using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates carbons to their directly attached protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is critical for unambiguous formula determination.

Causality Behind the Method:

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method suitable for polar molecules like hydroxypyridines, often yielding a prominent protonated molecular ion [M+H]⁺.[8]

-

Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic pattern. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks (approximately 9:6:1) is a definitive indicator of a dichlorinated compound.

-

High-Resolution Data: HRMS provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the calculation of a unique elemental formula (C₅H₃Cl₂NO), distinguishing it from any other compound with the same nominal mass.[9]

Experimental Protocol: LC-MS for Molecular Formula Confirmation

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: A rapid isocratic or gradient elution using the HPLC conditions described in Section 2.2 is sufficient to introduce a pure sample into the mass spectrometer.

-

MS Conditions (Positive ESI Mode):

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Acquisition: Acquire data in full scan mode to observe the molecular ion and its isotopic pattern.

-

-

Analysis:

-

Identify the [M+H]⁺ ion cluster. For C₅H₃Cl₂NO, the expected monoisotopic mass of the neutral molecule is approximately 162.9541. The [M+H]⁺ ion will appear around m/z 163.9619.

-

Compare the observed isotopic pattern to the theoretical pattern for a molecule containing two chlorine atoms.

-

Use the accurate mass measurement to confirm the elemental formula.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of chemical bonds.[10]

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹. The broadness is due to hydrogen bonding.[11]

-

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.[12]

-

C=C and C=N Ring Stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.[13]

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: Bands typically found in the fingerprint region, below 800 cm⁻¹.

X-ray Crystallography: The Definitive Structure

While spectroscopy provides powerful evidence, single-crystal X-ray crystallography provides the only direct, unambiguous, three-dimensional structure of a molecule in the solid state.[14][15] It is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, and intermolecular interactions.[16]

Causality Behind the Method: The process relies on the diffraction of X-rays by the ordered array of electrons within a single crystal.[17] The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the positions of all atoms can be determined.[16] This method is invaluable for confirming regiochemistry, such as the precise locations of the chloro and hydroxyl groups on the pyridine ring.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth (Rate-Limiting Step): This is often the most challenging part. Slow evaporation of a saturated solution of this compound from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer.

-

Data Collection: The crystal is cooled (typically to 100 K) and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected over a range of angles.[17]

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Computational Modeling: Theory Meets Experiment

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool.[18][19] It can be used to:

-

Predict Spectra: Calculated NMR, IR, and UV-Vis spectra can be compared with experimental data to bolster structural assignments.[20]

-

Optimize Geometry: Theoretical calculations provide optimized molecular geometries, including bond lengths and angles, which can be compared to crystallographic data.

-

Analyze Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions and charge distribution.[21]

Integrated Workflow and Data Synergy

No single technique is sufficient. The strength of this analytical approach lies in the synergy between the methods.

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound is a case study in the modern, multi-technique approach required in chemical and pharmaceutical development. By integrating high-resolution chromatography for purity with a suite of spectroscopic techniques (NMR, MS, IR) for structural hypothesis generation, and confirming with the definitive methods of X-ray crystallography and computational chemistry, researchers can achieve an unimpeachable level of confidence in their material's identity and quality. This rigorous, evidence-based workflow is paramount to ensuring the integrity and reproducibility of scientific research.

References

-

Guidechem. 2,6-dichloro-3-hydroxypyridine-4-carboxylic acid 185422-96-2.

-

Google Patents. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis.

-

The Good Scents Company. 4-hydroxypyridine, 626-64-2.

-

NIH National Library of Medicine. X-Ray Crystallography of Chemical Compounds.

-

Wikipedia. X-ray crystallography.

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine.

-

ResearchGate. LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain....

-

JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.

-

MUSZALSKA, I., ŁADOWSKA, H., & SABINIARZ, A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

-

NIH National Library of Medicine. x Ray crystallography.

-

European Patent Office. Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1.

-

ResearchGate. X-ray crystallography of compound 2 h. (a) Plot showing the atomic....

-

Chemistry LibreTexts. X-ray Crystallography.

-

Sigma-Aldrich. 2-Chloro-3-hydroxypyridine 98 6636-78-8.

-

ChemicalBook. 2,4-Dichloro-3-nitropyridine(5975-12-2) 1H NMR spectrum.

-

ChemicalBook. 2,3-Dihydroxypyridine synthesis.

-

ChemicalBook. 2,4-DICHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE(63200-54-4) 1 h nmr.

-

SpectraBase. 2',4'-dichloro-2-(3-pyridyl)-4-thiazolecarboxanilide - Optional[13C NMR].

-

ResearchGate. Quantum Computational, Spectroscopic, Topological, Molecular Docking, and Dynamics Studies of 2‐Amino‐3‐Hydroxypyridine (2A3HP): A Potential Antimicrobial Agent | Request PDF.

-

Google Patents. US3218330A - Preparation of 3-hydroxypyridine.

-

Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.

-

PubChem. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136.

-

MDPI. Python in Chemistry: Physicochemical Tools.

-

Open Access Journals. An Over View of Computational Chemistry.

-

Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights.

-

ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes....

-

SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.

-

Silico Studio. Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry.

-

Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.

-

CHE 255 Infrared Spectroscopy - Experimental Determination of Functional Groups.

-

NIH National Library of Medicine. Combining Machine Learning and Computational Chemistry for Predictive Insights Into Chemical Systems.

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

-

YouTube. Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya.

-

ChemicalBook. 3-Pyridinol N-oxide(6602-28-4) 1H NMR spectrum.

-

ChemicalBook. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum.

-

NIH National Library of Medicine. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. helixchrom.com [helixchrom.com]

- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 13. youtube.com [youtube.com]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. Combining Machine Learning and Computational Chemistry for Predictive Insights Into Chemical Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloropyridin-3-ol

Foreword: The Strategic Importance of 2,4-Dichloropyridin-3-ol in Modern Chemistry

This compound is a key heterocyclic building block, pivotal in the development of novel agrochemicals and pharmaceuticals. Its unique substitution pattern—a hydroxyl group flanked by two chlorine atoms on a pyridine core—imparts specific reactivity and physicochemical properties that are highly sought after in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of a viable and robust synthetic pathway to this valuable intermediate, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies presented herein are a synthesis of established chemical principles and practical, field-proven insights, ensuring both scientific rigor and applicability.

Strategic Synthesis Pathway: A Two-Step Approach from 3-Hydroxypyridine

The most logical and efficient pathway to this compound commences with the readily available starting material, 3-hydroxypyridine. This strategy involves a sequential chlorination process, leveraging the directing effects of the hydroxyl group and the inherent reactivity of the pyridine ring.

The overall transformation is as follows:

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 2-Chloro-3-hydroxypyridine

The initial step involves the selective monochlorination of 3-hydroxypyridine at the C2 position. The hydroxyl group at C3 is an ortho-, para-director, activating the C2 and C4 positions for electrophilic substitution. Careful control of reaction conditions allows for the preferential formation of the 2-chloro isomer.

Causality of Experimental Choices

The choice of chlorinating agent and reaction medium is critical for achieving high selectivity and yield. While various chlorinating agents can be employed, a well-documented method utilizes sodium hypochlorite in an aqueous, alkaline medium. This approach is both cost-effective and offers a good safety profile for scaled-up production. The reaction is performed at a controlled pH to maintain the reactivity of the hypochlorite and the pyridine substrate.

Experimental Protocol: Monochlorination of 3-Hydroxypyridine

Materials:

-

3-Hydroxypyridine

-

Sodium hypochlorite (NaOCl) solution (commercial grade)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a well-ventilated fume hood, prepare an aqueous solution of 3-hydroxypyridine.

-

Adjust the pH of the solution to a range of 11-13 using a concentrated sodium hydroxide solution. This is crucial for the subsequent reaction with sodium hypochlorite[1].

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add the sodium hypochlorite solution to the cooled reaction mixture while maintaining the temperature and pH. The addition should be controlled to prevent a rapid exotherm.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by acidifying the mixture with hydrochloric acid to a neutral or slightly acidic pH.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-hydroxypyridine.

-

The crude product can be further purified by recrystallization or column chromatography.

A similar process is described for the synthesis of 2-chloro-3-hydroxypyridine, which is an important intermediate in the preparation of herbicidally active pyridylsulfonylureas[1]. The yield for this type of reaction is reported to be around 85%[1].

Part 2: Synthesis of this compound

The second and final step is the introduction of a second chlorine atom at the C4 position of 2-chloro-3-hydroxypyridine. The existing hydroxyl and chloro substituents influence the regioselectivity of this second chlorination.

Causality of Experimental Choices

For the second chlorination, a more potent chlorinating agent is typically required. Phosphorus oxychloride (POCl₃) is a common and effective reagent for the conversion of hydroxypyridines (or their tautomeric pyridone forms) to chloropyridines[2]. The reaction is generally carried out at elevated temperatures, often in the presence of a base or a phase-transfer catalyst to facilitate the reaction. A solvent-free approach using equimolar POCl₃ has also been shown to be efficient for various hydroxylated nitrogen-containing heterocycles[2].

Experimental Protocol: Chlorination of 2-Chloro-3-hydroxypyridine

Materials:

-

2-Chloro-3-hydroxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (as a base/catalyst)

-

Inert solvent (optional, e.g., toluene or xylene)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, place 2-chloro-3-hydroxypyridine.

-

If using a solvent, add it to the reaction vessel. For a solvent-free reaction, proceed to the next step.

-

Slowly add phosphorus oxychloride to the starting material. The reaction can be exothermic, so controlled addition is necessary.

-

Add a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux (typically 100-160 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the product with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

The chlorination of hydroxyl-containing substrates with POCl₃ is a well-established method[2]. A similar procedure for the chlorination of 2,4-dihydroxy-3-nitropyridine to 2,4-dichloro-3-nitropyridine using POCl₃ reports a high yield of 96%[3].

Data Summary and Comparison

| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |

| 1 | 3-Hydroxypyridine | 2-Chloro-3-hydroxypyridine | NaOCl, NaOH | ~85% | [1] |

| 2 | 2-Chloro-3-hydroxypyridine | This compound | POCl₃, Pyridine | High (by analogy) | [2][3] |

Visualizing the Workflow

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The described two-step synthesis pathway from 3-hydroxypyridine offers a reliable and scalable method for the preparation of this compound. The protocols are based on established and well-understood chemical transformations, providing a solid foundation for researchers in both academic and industrial settings. Further optimization of reaction conditions, such as screening of different chlorinating agents or catalyst systems, may lead to even higher yields and improved process efficiency. The development of a one-pot synthesis from 3-hydroxypyridine could also be an attractive avenue for future research, potentially reducing processing time and waste generation. As the demand for novel, functionalized heterocyclic compounds continues to grow, robust and efficient synthetic methodologies like the one detailed in this guide will remain indispensable.

References

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

reactivity of the hydroxyl group in 2,4-Dichloropyridin-3-OL

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,4-Dichloropyridin-3-ol

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its three functional sites: the two chloro-substituents and the hydroxyl group. This technical guide provides an in-depth analysis of the hydroxyl group's reactivity, offering a framework for researchers, scientists, and drug development professionals to strategically manipulate this moiety. We will explore the electronic and steric factors governing its behavior, detail protocols for its key transformations—O-alkylation and O-acylation—and discuss the critical issue of regioselectivity in the context of competing nucleophilic aromatic substitution (SNAr) reactions.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The specific substitution pattern of this compound offers a unique trifecta of reactive sites. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution, while the hydroxyl group at C3 provides a nucleophilic handle for a different set of transformations. Understanding the delicate balance of reactivity between these sites is paramount for its effective use as a synthetic intermediate. Derivatives of this molecule are integral to the development of therapeutics targeting a range of conditions, from bacterial infections to inflammatory diseases.[1]

Electronic and Steric Landscape: Governing Principles of Reactivity

The chemical behavior of the hydroxyl group in this compound is not considered in isolation. It is profoundly influenced by the electronic and steric environment imposed by the dichloropyridine ring.

-

Electronic Effects : The pyridine nitrogen and the two chlorine atoms are strongly electron-withdrawing. This inductive effect significantly increases the acidity of the hydroxyl proton, making it more akin to a phenol than a simple alcohol. Deprotonation to form the corresponding pyridinolate anion is therefore readily achieved with moderate bases. This enhanced acidity is a key factor in facilitating its nucleophilic reactions.

-

Competing Reactivity : The electron-deficient nature of the pyridine ring, exacerbated by the chloro-substituents, makes the C2 and C4 positions highly electrophilic and thus susceptible to SNAr reactions.[2][3] The chlorine at the C4 position is generally more labile than the chlorine at the C2 position.[3] Consequently, any reaction targeting the hydroxyl group must be designed to outcompete potential substitution at these sites.

-

Steric Hindrance : The hydroxyl group is flanked by a chlorine atom at the C4 position. While not excessively bulky, this arrangement can influence the approach of sterically demanding reagents.

The interplay of these factors dictates the choice of reagents, solvents, and reaction conditions required to achieve selective transformation of the hydroxyl group.

Key Transformations of the Hydroxyl Group

The nucleophilic character of the hydroxyl group is most commonly exploited through O-alkylation and O-acylation reactions.

O-Alkylation: Synthesis of Pyridyl Ethers

O-alkylation, typically proceeding via a Williamson ether synthesis-type mechanism, is a fundamental method for introducing a diverse range of functionalities. The reaction involves the deprotonation of the hydroxyl group followed by nucleophilic attack of the resulting anion on an alkyl halide or sulfonate.

Experimental Protocol: General Procedure for O-Alkylation

-

Deprotonation : To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or Acetonitrile) under an inert atmosphere (N₂ or Ar), add a base (1.1-1.5 eq.) portion-wise at 0 °C. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

-

Anion Formation : Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridinolate anion.

-

Alkylation : Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.2 eq., e.g., an alkyl bromide, iodide, or tosylate) dropwise.

-

Reaction Monitoring : Allow the reaction to warm to room temperature or heat as required (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Workup & Purification : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation: O-Alkylation Reaction Parameters

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Methyl Iodide | NaH | THF | 0 to RT | >90 | Highly efficient for simple alkylation. |

| Benzyl Bromide | K₂CO₃ | DMF | RT to 50 | 85-95 | K₂CO₃ is a milder, safer alternative to NaH. |

| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 60 | 80-90 | Cesium carbonate can enhance reactivity. |

| Propargyl Bromide | NaH | THF/DMF | 0 to RT | 85-90 | Introduces a versatile alkyne handle. |

Visualization: O-Alkylation Workflow

Caption: Workflow for the O-alkylation of this compound.

O-Acylation: Synthesis of Pyridyl Esters

O-acylation provides a direct route to ester derivatives, which can serve as prodrugs or key intermediates for further functionalization. The reaction is typically performed with an acyl chloride or anhydride, often in the presence of a base and a nucleophilic catalyst.

Experimental Protocol: General Procedure for O-Acylation

-

Setup : Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., Dichloromethane (DCM), THF, or Pyridine) under an inert atmosphere. Add a base (1.5-2.0 eq., e.g., triethylamine or pyridine) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

-

Acylation : Cool the mixture to 0 °C and add the acylating agent (1.1 eq., e.g., acetyl chloride or acetic anhydride) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Workup & Purification : Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.[4]

Data Presentation: O-Acylation Reaction Parameters

| Acylating Agent | Base | Catalyst | Solvent | Typical Yield (%) | Notes |

| Acetyl Chloride | Triethylamine | DMAP | DCM | >95 | Standard conditions for acetylation. |

| Benzoyl Chloride | Pyridine | None | Pyridine | 90-95 | Pyridine acts as both base and solvent. |

| Acetic Anhydride | Triethylamine | DMAP | THF | >95 | Anhydrides are often easier to handle. |

| Trifluoroacetic Anhydride | Pyridine | None | DCM | >90 | Used for introducing a trifluoroacetyl group. |

Visualization: O-Acylation Mechanism

Caption: Catalytic cycle for DMAP-mediated O-acylation.

The Decisive Factor: Regioselectivity vs. SNAr

The primary challenge in manipulating the hydroxyl group of this compound is preventing undesired reactions at the C2 and C4 positions. The choice of nucleophile and reaction conditions is critical in directing the reaction pathway.

-

Hard vs. Soft Nucleophiles : According to Hard and Soft Acid and Base (HSAB) theory, the oxygen of the hydroxyl group is a "hard" nucleophile. It will preferentially react with "hard" electrophiles. The pyridinolate anion formed under basic conditions is a strong, hard nucleophile that favors reaction with alkyl halides (O-alkylation) or acyl halides (O-acylation).

-

SNAr Conditions : Nucleophilic aromatic substitution is typically favored by softer, less basic nucleophiles (e.g., amines, thiols) and often requires elevated temperatures. For instance, reacting 2,4-dichloropyridines with amines commonly leads to substitution, preferentially at the C4 position.[3][5]

-

Controlling Selectivity : To favor reaction at the hydroxyl group, it is crucial to:

-

Use a Base : Pre-deprotonation generates a potent oxygen-centered nucleophile.

-

Choose Appropriate Nucleophiles/Electrophiles : Employing classic O-alkylation or O-acylation reagents directs the reaction to the hydroxyl group.

-

Maintain Moderate Temperatures : High temperatures can provide the activation energy needed to overcome the barrier for SNAr, leading to mixtures of products.

-

Visualization: Competing Reaction Pathways

Caption: Competing pathways: O-functionalization vs. C4-SNAr.

Conclusion and Future Outlook

The hydroxyl group of this compound is a versatile handle for molecular elaboration, provided that reactions are conducted with a clear understanding of the underlying electronic and regiochemical principles. By leveraging its enhanced acidity and the hard nucleophilic character of its conjugate base, selective O-alkylation and O-acylation can be achieved with high efficiency. The key to success lies in choosing conditions—specifically the use of a base and moderate temperatures—that favor reaction at the oxygen center over competing nucleophilic aromatic substitution at the C4 position. As the demand for complex, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, a mastery of the reactivity of scaffolds like this compound will remain an invaluable asset for the modern synthetic chemist.

References

- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem.

- BenchChem. (n.d.). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.

- PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine.

- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.

Sources

- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. Ester synthesis by acylation [organic-chemistry.org]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilic substitution on 2,4-Dichloropyridin-3-OL

An In-Depth Technical Guide to the Electrophilic Substitution on 2,4-Dichloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic substitution reactions on the this compound scaffold. This molecule presents a unique case study in regioselectivity, governed by the complex interplay of a strongly activating hydroxyl group, two deactivating chloro substituents, and the inherent electron-deficient nature of the pyridine ring. We will dissect the electronic and steric factors that dictate the site of electrophilic attack, provide detailed, field-tested protocols for key transformations like nitration and halogenation, and explain the theoretical limitations of other common electrophilic substitutions, such as Friedel-Crafts reactions. This document is intended to serve as a practical and theoretical resource for chemists engaged in the synthesis and functionalization of substituted pyridine derivatives for applications in medicinal chemistry and materials science.

Introduction: The Electronic Landscape of a Substituted Pyridine

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent "π-deficient" character makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than its carbocyclic counterpart, benzene.[1] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring to a significant degree.

The reactivity of this compound is dictated by a competitive interplay of its three substituents:

-

3-OL (-OH): The hydroxyl group is a powerful activating group.[1][2] Through resonance, its lone pairs donate electron density into the ring, stabilizing the positive charge in the sigma complex (arenium ion) intermediate. It is a strong ortho, para-director.

-

2,4-Dichloro (-Cl): Halogens are a unique class of substituents. They are deactivating via induction due to their electronegativity, but they are ortho, para-directing because their lone pairs can participate in resonance to stabilize the cationic intermediate.[3][4]

-

Ring Nitrogen: As mentioned, the nitrogen atom is strongly deactivating through induction and its potential for protonation.

The challenge, therefore, is to predict the regiochemical outcome of an EAS reaction on this heterocycle.

Predicting Regioselectivity: A Contest of Directing Effects

When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group.[3] In this compound, the hydroxyl group is the dominant force. Its ortho and para positions are C2, C4, and C5.

-

Positions C2 and C4: These are already substituted with chlorine atoms.

-

Position C5: This position is para to the hydroxyl group.

-

Position C6: This position is ortho to the hydroxyl group.

Electrophilic attack will preferentially occur at the positions most activated by the hydroxyl group, which are C5 and C6. Between these two, the C5 position is sterically more accessible and electronically favored as the para position. The attack at C6 would be sterically hindered by the adjacent chloro group at C4 and the pyridine nitrogen.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position.

The following diagram illustrates the directing effects of the substituents on the ring.

Caption: General mechanism for electrophilic substitution at C5.

Note: The DOT script above is a conceptual representation. Actual chemical structure rendering is not supported, but the logic flow is illustrated.

Experimental Protocols for Key Transformations

The following protocols are designed as robust starting points for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Nitration at the C5 Position

Nitration introduces a nitro group (-NO2) onto the ring, a versatile handle for further functionalization (e.g., reduction to an amine). The standard reagent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). [5]Given the presence of deactivating groups, forcing conditions may be necessary.

Protocol: Synthesis of 2,4-Dichloro-5-nitropyridin-3-ol

-

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%) or Potassium Nitrate [6] * Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 mL per 1 g of substrate).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add this compound (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

-

Prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 mL of nitric acid) at 0 °C in a separate flask.

-

Add the nitrating mixture dropwise to the substrate solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Very cautiously pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

A precipitate should form. If not, neutralize the solution carefully with a saturated sodium bicarbonate solution until pH ~7.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

-

Caption: Experimental workflow for the nitration of this compound.

Halogenation at the C5 Position

Direct halogenation can be achieved using elemental halogens (Cl2, Br2) with a Lewis acid catalyst or with alternative halogenating agents. [7]N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are often effective and safer alternatives for chlorination and bromination, respectively.

Protocol: Synthesis of 5-Bromo-2,4-dichloropyridin-3-ol

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane (DCM)

-

Deionized Water

-

Sodium Thiosulfate (10% Solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DCM.

-

Add N-bromosuccinimide (1.05 eq) in one portion.

-

Stir the mixture at room temperature for 12-24 hours. Protect the reaction from light, as NBS can be light-sensitive.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and water.

-

Wash the organic layer with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography on silica gel.

-

Challenging Transformations: The Case of Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation are cornerstone reactions for forming C-C bonds on aromatic rings. [8]These reactions typically require a strong Lewis acid catalyst, such as AlCl3. [9][10] However, standard Friedel-Crafts reactions are generally unsuccessful on pyridine rings. There are two primary reasons for this failure:

-

Catalyst Deactivation: The pyridine nitrogen is a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl3). This forms a stable complex, which deactivates the catalyst and prevents it from activating the alkyl/acyl halide.

-

Ring Deactivation: The coordination of the Lewis acid to the nitrogen atom places a formal positive charge on the nitrogen, transforming it into an extremely powerful electron-withdrawing group. This severely deactivates the entire ring, making it highly resistant to electrophilic attack.

While the activating -OH group is present, its effect is insufficient to overcome the profound deactivation caused by the catalyst-nitrogen complexation. Therefore, alternative strategies, such as metal-catalyzed cross-coupling reactions, should be considered for introducing alkyl or acyl groups onto this scaffold.

Conclusion

The electrophilic substitution of this compound is a process governed by the powerful activating and para-directing influence of the 3-hydroxyl group, leading to selective functionalization at the C5 position. Standard protocols for nitration and halogenation can be successfully applied, providing valuable intermediates for drug discovery and materials science. However, the inherent Lewis basicity of the pyridine nitrogen precludes the use of classical Friedel-Crafts conditions. A thorough understanding of these competing electronic effects is paramount for any scientist working to predictably functionalize this complex and valuable heterocyclic core.

References

- Grokipedia. Electrophilic aromatic directing groups.

- Wikipedia. Friedel–Crafts reaction.

- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.

- LibreTexts Chemistry. Substituent Effects in Electrophilic Substitutions. (2024-10-04).

- Fundamentals of Organic Chemistry. 8.6 Substituent Effects in Electrophilic Substitutions.

- OrganicChemistryTutor.com. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20).

- TCI Chemicals. Halogenation Reagents.

- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-10-04).

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

- National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- LibreTexts Chemistry. 1.31: Electrophilic Substitution. (2022-09-12).

- ResearchGate. (PDF) The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides.

- ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025-12-06).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. grokipedia.com [grokipedia.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

A Technical Guide to Nucleophilic Aromatic Substitution on 2,4-Dichloropyridin-3-ol: Strategy, Regioselectivity, and Protocol

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science.[1] Among them, 2,4-Dichloropyridin-3-ol presents a unique case for synthetic exploration due to its trifunctional nature: two reactive chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) and a hydroxyl group that modulates the ring's electronics and offers a further point for derivatization. This guide provides an in-depth analysis of the SNAr on this substrate, focusing on the principles governing regioselectivity, the mechanistic underpinnings of the reaction, and practical, field-tested protocols for researchers. We will explore the causal factors that dictate whether a nucleophile will attack the C2 or C4 position, providing a predictive framework for synthetic design.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged structure in drug development, appearing in numerous approved pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a valuable component for molecular recognition at biological targets. The strategic placement of reactive handles, such as chlorine atoms, transforms the pyridine core into a versatile platform for building molecular complexity.

This compound is a particularly interesting building block. The two chlorine atoms serve as excellent leaving groups for SNAr reactions, while the 3-hydroxyl group profoundly influences the reactivity and regioselectivity of these substitutions. Understanding how to selectively address the C2 and C4 positions is critical for the efficient synthesis of target molecules, such as kinase inhibitors, agrochemicals, and novel organic materials.[2][3]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic feature deactivates the ring towards electrophilic substitution but makes it highly susceptible to nucleophilic attack, especially when activating groups (like halogens) are present.[4][5]